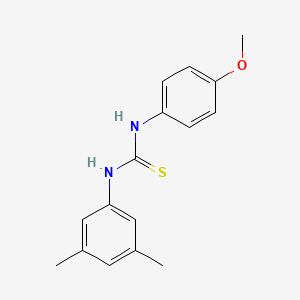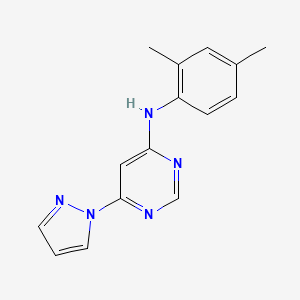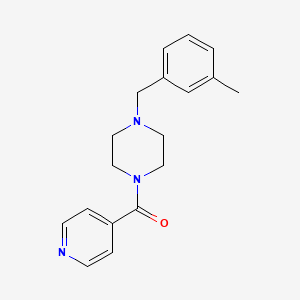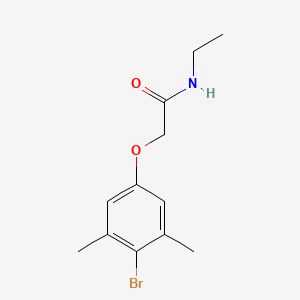![molecular formula C14H16N4O3 B5723111 N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5723111.png)
N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide (DMNP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMNP is a pyrazole derivative that has a unique chemical structure, making it an attractive target for synthesis and investigation.
Wirkmechanismus
The mechanism of action of N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This compound has also been reported to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activity of COX-2 and reduce the production of inflammatory mediators. In vivo studies have shown that this compound can reduce inflammation and pain in animal models. This compound has also been reported to exhibit anticancer activity in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide has several advantages as a research tool, including its unique chemical structure, which makes it an attractive target for synthesis and investigation. This compound is also relatively easy to synthesize and has been shown to have potent biological activity in various assays. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide. One potential area of investigation is the development of this compound-based fluorescent probes for detecting biological molecules. Another area of research is the optimization of this compound derivatives for use as drug candidates for treating various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in vivo.
Synthesemethoden
N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide can be synthesized through a multistep reaction process, starting with the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form 4-nitrophenylpyrazole. The resulting product is then subjected to further reactions with other reagents to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide has been widely investigated for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for treating various diseases, including cancer and inflammation. This compound has also been investigated for its potential as a fluorescent probe for detecting biological molecules.
Eigenschaften
IUPAC Name |
N-[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-4-13(19)15-14-9(2)16-17(10(14)3)11-5-7-12(8-6-11)18(20)21/h5-8H,4H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPGNMPAYBHLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N(N=C1C)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)


methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)
![6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5723077.png)
![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)

![ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B5723089.png)


